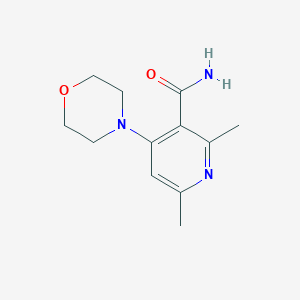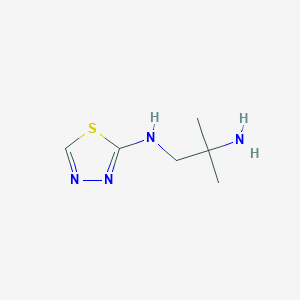
1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl-: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- typically involves the reaction of 2-methyl-1,2-propanediamine with a thiadiazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-methyl-1,2-propanediamine and a thiadiazole precursor.
Reaction Conditions: The reaction is carried out in a solvent like ethanol or methanol, often under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- is used as a building block in the synthesis of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an antimicrobial and anticancer agent. Thiadiazole derivatives are known for their biological activities, and this compound is no exception. It has shown promise in preliminary studies for its ability to inhibit the growth of certain cancer cells and bacteria.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the creation of materials with tailored characteristics for use in electronics and photonics.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain cellular processes. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in cell division and bacterial cell wall synthesis.
Comparación Con Compuestos Similares
1,2-Propanediamine, 2-methyl-: A similar compound without the thiadiazole moiety.
1,3,4-Thiadiazole derivatives: Other compounds containing the thiadiazole ring but with different substituents.
Uniqueness: 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- is unique due to the presence of both the 1,2-propanediamine and thiadiazole moieties. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The thiadiazole ring contributes to its biological activity, while the 1,2-propanediamine moiety provides additional sites for chemical modification.
Propiedades
Fórmula molecular |
C6H12N4S |
|---|---|
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
2-methyl-1-N-(1,3,4-thiadiazol-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C6H12N4S/c1-6(2,7)3-8-5-10-9-4-11-5/h4H,3,7H2,1-2H3,(H,8,10) |
Clave InChI |
LQMHFMLACKSQLC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1=NN=CS1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


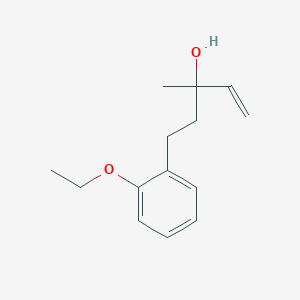
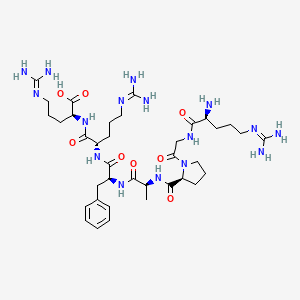


![Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate](/img/structure/B14236993.png)
![5,7-Dichloro-3-(furan-2-yl)[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B14237003.png)
![{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol](/img/structure/B14237010.png)
![Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone](/img/structure/B14237018.png)
![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)
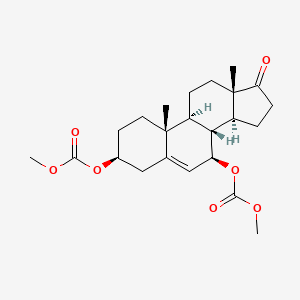
![N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide](/img/structure/B14237033.png)
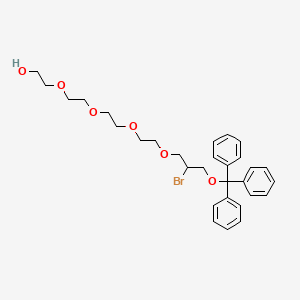
![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)
